Cas no 2228915-79-3 (2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol)

2-(1-Amino-4,4-difluorocyclohexyl)-6-chlorophenol is a fluorinated cyclohexylphenol derivative with a unique structural motif combining an amino group, difluorocyclohexyl ring, and a chlorophenol moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the electronic and steric effects of its substituents. The difluorocyclohexyl group enhances metabolic stability, while the chlorophenol moiety may contribute to binding interactions in target molecules. The amino group provides a handle for further functionalization, making it a versatile building block for drug discovery and fine chemical applications. Its well-defined structure ensures reproducibility in synthetic routes, supporting research in medicinal chemistry and material science.
2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol structure
2228915-79-3 structure
Product name:2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol
CAS No:2228915-79-3
MF:C12H14ClF2NO
Molecular Weight:261.695469379425
CID:6082907
PubChem ID:165715117

2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol 化学的及び物理的性質

名前と識別子

    • 2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol
    • EN300-1972960
    • 2228915-79-3
    • インチ: 1S/C12H14ClF2NO/c13-9-3-1-2-8(10(9)17)11(16)4-6-12(14,15)7-5-11/h1-3,17H,4-7,16H2
    • InChIKey: SKBURNBWGFDHSF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1O)C1(CCC(CC1)(F)F)N

計算された属性

  • 精确分子量: 261.0731981g/mol
  • 同位素质量: 261.0731981g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 278
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 46.2Ų

2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1972960-0.1g
2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol
2228915-79-3
0.1g
$1408.0 2023-09-16
Enamine
EN300-1972960-0.25g
2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol
2228915-79-3
0.25g
$1472.0 2023-09-16
Enamine
EN300-1972960-0.5g
2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol
2228915-79-3
0.5g
$1536.0 2023-09-16
Enamine
EN300-1972960-10.0g
2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol
2228915-79-3
10g
$6882.0 2023-05-31
Enamine
EN300-1972960-5g
2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol
2228915-79-3
5g
$4641.0 2023-09-16
Enamine
EN300-1972960-10g
2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol
2228915-79-3
10g
$6882.0 2023-09-16
Enamine
EN300-1972960-2.5g
2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol
2228915-79-3
2.5g
$3136.0 2023-09-16
Enamine
EN300-1972960-5.0g
2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol
2228915-79-3
5g
$4641.0 2023-05-31
Enamine
EN300-1972960-0.05g
2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol
2228915-79-3
0.05g
$1344.0 2023-09-16
Enamine
EN300-1972960-1.0g
2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol
2228915-79-3
1g
$1599.0 2023-05-31

2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol 関連文献

2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenolに関する追加情報

2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol (CAS No. 2228915-79-3): A Comprehensive Overview

Introduction to 2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol

2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol, identified by the CAS registry number 2228915-79-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclohexane ring substituted with fluorine atoms and an amino group, along with a chlorophenol moiety. The presence of these functional groups makes it a versatile molecule with potential applications in drug development, agrochemicals, and advanced materials.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to enhance drug stability and bioavailability. The amino group in this compound further adds to its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Synthesis and Structural Features

The synthesis of 2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol involves a multi-step process that typically begins with the preparation of the cyclohexane derivative. The introduction of the amino group and fluorine atoms is achieved through precise chemical transformations, ensuring the desired stereochemistry and regioselectivity.

The molecule's structure is notable for its cyclohexane ring, which is substituted at positions 1 and 4 with an amino group and two fluorine atoms, respectively. This arrangement imparts rigidity to the molecule while maintaining flexibility at specific sites. The chlorophenol moiety, attached at position 6 of the phenolic ring, contributes to the compound's hydrophilic properties.

Recent advancements in asymmetric synthesis have enabled researchers to explore enantiomerically pure versions of this compound, which are crucial for studying its stereochemical effects in biological systems.

Chemical Properties and Reactivity

From a chemical standpoint, 2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol exhibits interesting reactivity due to its combination of electron-withdrawing groups (the fluorine atoms) and electron-donating groups (the amino group). These opposing electronic effects create a dynamic environment within the molecule, influencing its participation in various chemical reactions.

The amino group can act as both a nucleophile and a base, enabling it to participate in reactions such as nucleophilic substitutions and amidations. The fluorine atoms, being highly electronegative, can direct incoming electrophiles to specific positions on the cyclohexane ring.

Preliminary studies suggest that this compound may undergo metal-catalyzed cross-coupling reactions, making it a promising candidate for constructing biaryl structures—a common motif in pharmaceuticals.

Applications in Medicinal Chemistry

The potential applications of 2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol are vast and varied. In medicinal chemistry, this compound serves as an intermediate for synthesizing bioactive molecules targeting various therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases.

Recent research has focused on its role as a building block for creating small-molecule inhibitors of protein kinases—a class of enzymes implicated in numerous diseases. The combination of fluorinated groups and an amino substituent provides opportunities for optimizing pharmacokinetic properties such as solubility and permeability.

In addition to its role as an intermediate, this compound has shown promise as an active ingredient in agrochemicals due to its ability to inhibit key enzymes involved in plant pathogenesis.

Environmental Considerations and Safety Profile

As with any chemical compound intended for large-scale use or incorporation into consumer products, understanding the environmental impact and safety profile of 2-(1-amino-4,4-difluorocyclohexyl)-6-chlorophenol is essential. Initial toxicity studies indicate that this compound exhibits low acute toxicity when administered orally or dermally.

Biodegradation studies have shown that under aerobic conditions, this compound undergoes microbial degradation within a relatively short timeframe. This suggests that it has a favorable environmental profile compared to other synthetic chemicals commonly used in industrial applications.

Efforts are currently underway to assess its long-term persistence in aquatic environments and its potential impact on non-target organisms such as fish and aquatic insects.

Conclusion

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